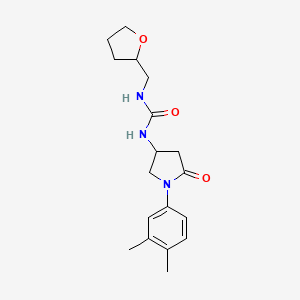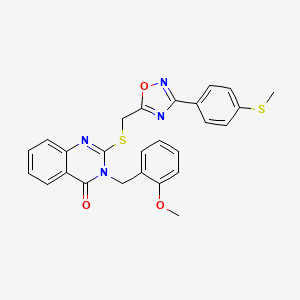
3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O3S2 and its molecular weight is 502.61. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis Techniques : The synthesis of 3H-quinazolin-4-one derivatives involves reactions with various reagents to produce compounds with potential antimicrobial activity. For example, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with methyl iodide and other reagents results in alkylation and the formation of derivatives with screened antimicrobial activities (Saleh et al., 2004).
Biological Activities : Quinazolinone derivatives have been reported to possess a wide range of biological activities, including antibacterial, antifungal, antitubercular, antiviral, and anticancer properties. Analgesic activities have also been explored, indicating significant potential in comparison to standard analgesic drugs (Osarodion, 2023).
Radioiodination and Biodistribution
- Radiopharmaceutical Development : The radioiodination of benzo[g]quinazoline and its biodistribution in tumor-bearing mice have been studied, showing potential for targeting tumor cells. This involves labeling with radioactive iodine and analyzing the compound's stability and uptake in organs and tumors (Al-Salahi et al., 2018).
Pharmacological Screening
Analgesic and Anti-Inflammatory Activities : Schiff bases of quinazolin-4-one-linked 1,3,4-oxadiazoles have been synthesized and evaluated for their analgesic and anti-inflammatory activities, showing potent activities compared to other derivatives and indicating significant pharmacological potential (Dewangan et al., 2017).
Anticonvulsant Agents : Newer thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones have been synthesized as potential anticonvulsant agents, with some compounds showing promising results in inhibiting seizures, indicating their potential use in treating epilepsy (Archana et al., 2002).
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Effects : The synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety has shown good antimicrobial activities, and some compounds exhibited superior effects compared to commercial bactericides. Additionally, the antitumor activities of these compounds have been evaluated, revealing moderate therapeutic effects in mouse tumor models (Yan et al., 2016).
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-32-22-10-6-3-7-18(22)15-30-25(31)20-8-4-5-9-21(20)27-26(30)35-16-23-28-24(29-33-23)17-11-13-19(34-2)14-12-17/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMRMRCXQXPDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxybenzyl)-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2864706.png)
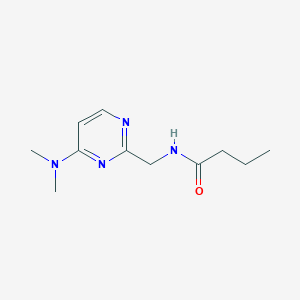
![1-(4-Methylsulfanylphenyl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2864708.png)
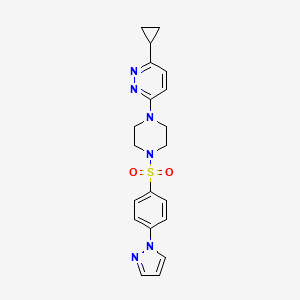
![N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B2864711.png)
![2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864712.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate](/img/structure/B2864713.png)
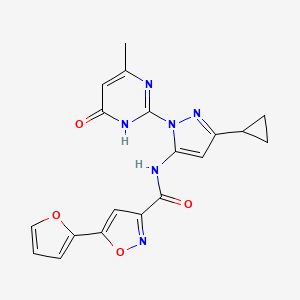
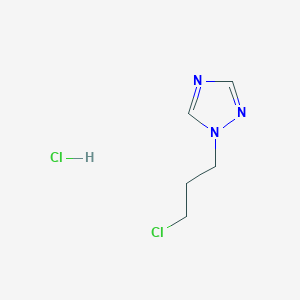

![2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2864719.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2864723.png)
![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2864724.png)
